molecular formula C9H9FS B8560111 Cyclopropyl(4-fluorophenyl)sulfane

Cyclopropyl(4-fluorophenyl)sulfane

Cat. No.: B8560111
M. Wt: 168.23 g/mol
InChI Key: QJZRWKOQRYLBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(4-fluorophenyl)sulfane is a useful research compound. Its molecular formula is C9H9FS and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FS

Molecular Weight

168.23 g/mol

IUPAC Name

1-cyclopropylsulfanyl-4-fluorobenzene

InChI

InChI=1S/C9H9FS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2

InChI Key

QJZRWKOQRYLBPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluorobenzenethiol (134 g, 1.05 mol) in DMSO (3 L) under nitrogen atmosphere were added cyclopropyl bromide (140 g, 1.15 mol) and t-BuONa (138.7 g, 1.44 mol). Then the reaction mixture was heated to 80° C. and stirred for 2 days. TLC (petroleum ether) indicated the reaction was complete. After cooled to room temperature, the mixture was poured into water (2 L), extracted with diethyl ether (1.5 L×3). The combined organic phases were washed with water (1 L), then brine (1 L), dried over Na2SO4 and concentrated in vacuum to give cyclopropyl(4-fluorophenyl)sulfane (129 g, 73.1%) as a colorless oil. To a mixture of cyclopropyl(4-fluorophenyl)sulfane (129 g, 0.77 mol) and acetic acid (1.9 L) was added 30% H2O2 (1.2 L), and the mixture was heated to reflux and stirred overnight. TLC (petroleum ether:ethyl acetate=4:1) indicated the reaction was complete. After cooled to room temperature, the mixture was poured into water (1 L), then Na2S2O3 (200 g) was added to consume excess H2O2, then Na2CO3 was added to adjust pH=7. The mixture was extracted with ethyl acetate (1.5 L×2). The combined organic layers were washed with water (1 L), dried over Na2SO4 and concentrated in vacuum to give 69 g of crude product, which was purified by column chromatography (25% ethyl acetate in petroleum ether) to give the title compound (42 g, 27.3%) as a white solid.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
138.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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